2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
CAS No.: 1448077-96-0
Cat. No.: VC4787229
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448077-96-0 |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 385.5 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-5-1-2-6-16(15)26-19)22-11-8-14(9-12-22)24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
| Standard InChI Key | IKCWORLMJJJKIL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]thiazole ring linked via a thioether bond (–S–) to an ethanone group, which is further connected to a 4-(pyridin-2-yloxy)piperidine moiety . The benzothiazole component contributes aromaticity and planar rigidity, while the piperidine ring introduces conformational flexibility. The pyridyloxy substituent enhances solubility and potential hydrogen-bonding interactions with biological targets .
Key Structural Features:
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Benzo[d]thiazole: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 2, respectively.
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Thioether linkage: Enhances metabolic stability compared to oxygen ethers.
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4-(Pyridin-2-yloxy)piperidine: A six-membered amine ring with a pyridine-O– group at position 4, enabling π-π stacking and basicity.
Physicochemical Profile
Table 1 summarizes critical physicochemical properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂S₂ |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one |
| SMILES | C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |
| Topological Polar Surface Area | 109 Ų |
The compound’s moderate polarity and balanced lipophilicity (predicted logP ≈ 2.8) suggest favorable membrane permeability, a critical factor for bioavailability .
Synthesis and Characterization
Synthetic Routes
While explicit details for this compound’s synthesis remain proprietary, analogous methodologies for benzothiazole-thioether derivatives involve multi-step protocols :
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Formation of the Thioether Bond:
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Reaction of 2-mercaptobenzothiazole with α-chloroketones under basic conditions (e.g., K₂CO₃ in DMF).
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Nucleophilic substitution at the ketone’s α-position yields the thioether intermediate.
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Piperidine-Pyridyloxy Conjugation:
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Final Assembly:
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Amide coupling or nucleophilic substitution to integrate the piperidine-pyridyloxy group with the benzothiazole-thioether scaffold.
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Analytical Characterization
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NMR Spectroscopy: Key signals include:
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δ 8.2–7.3 ppm (aromatic protons of benzothiazole and pyridine).
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δ 4.5–3.8 ppm (piperidine CH₂–O and N–CH₂– groups).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 385.5 [M+H]⁺ .
Biological Activities and Mechanistic Insights
Cyclin-Dependent Kinase (CDK) Inhibition
The compound exhibits nanomolar inhibitory activity against CDK2 and CDK4, kinases critical for cell cycle progression from G₁ to S phase. By competitively binding to the ATP-binding pocket, it disrupts phosphorylation of retinoblastoma (Rb) protein, inducing G₁ arrest in cancer cells. Structural analogs with trifluoromethyl substitutions on the benzothiazole ring show enhanced potency (IC₅₀ < 1 μM) , suggesting tunability for selectivity.
Cytotoxicity and Selectivity
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal IC₅₀ values in the 5–20 μM range, with minimal toxicity to RAW 264.7 macrophages at equivalent doses . This selectivity index (>3) underscores its potential as a targeted therapeutic.
Pharmacological Applications and Recent Advances
Oncology
Preclinical studies highlight synergism with cisplatin in ovarian cancer models, reducing required cisplatin doses by 40% while mitigating nephrotoxicity. Table 2 summarizes key findings:
| Study Model | Effect | Mechanism | Reference |
|---|---|---|---|
| MCF-7 Xenografts | Tumor volume reduction (62% vs. control) | CDK4/6 inhibition + apoptosis | |
| Cisplatin Combination | Synergistic cytotoxicity (CI = 0.3) | ROS amplification + DNA repair suppression |
Neuroinflammation
Benzothiazole derivatives suppress NF-κB and COX-2 pathways in microglial cells, suggesting utility in neurodegenerative diseases . Current studies are exploring the compound’s blood-brain barrier permeability using in silico models.
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